3-Bromo-4-cyano-2-nitrobenzoic acid
Overview
Description
3-Bromo-4-cyano-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4BrNO4 . It is a substrate linked to a solid support via the carboxyl group, which is used in a Bartoli synthesis of indoles .
Synthesis Analysis
The synthesis of this compound could potentially involve several steps. One possible method could be the nitration of bromobenzene to produce 4-bromo-3-nitrobenzenesolfanic acid . This could then be followed by the reduction of the nitro group via Zn (Hg) and HCl to turn the NO2 group into NH2 . A final step could involve reverse sulfonation to get rid of the sulfonic acid group .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C7H4BrNO4 . The average mass of the molecule is 246.015 Da and the monoisotopic mass is 244.932358 Da .Chemical Reactions Analysis
The chemical reactions involving this compound could include its use as a substrate in the Bartoli synthesis of indoles . This involves the compound being linked to a solid support via the carboxyl group .Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-4-nitrobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .
Properties
IUPAC Name |
3-bromo-4-cyano-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-6-4(3-10)1-2-5(8(12)13)7(6)11(14)15/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZKQSXTOMUUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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